Cas no 2229018-42-0 (3-3-(methylsulfanyl)phenoxypiperidine)

3-3-(methylsulfanyl)phenoxypiperidine 化学的及び物理的性質
名前と識別子
-
- 3-3-(methylsulfanyl)phenoxypiperidine
- 3-[3-(methylsulfanyl)phenoxy]piperidine
- EN300-1749924
- 2229018-42-0
-
- インチ: 1S/C12H17NOS/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
- InChIKey: YBFMTOOVGFULFE-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)OC1CNCCC1
計算された属性
- せいみつぶんしりょう: 223.10308534g/mol
- どういたいしつりょう: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-3-(methylsulfanyl)phenoxypiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749924-10.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 10g |
$4421.0 | 2023-05-26 | ||
Enamine | EN300-1749924-1.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 1g |
$1029.0 | 2023-05-26 | ||
Enamine | EN300-1749924-10g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1749924-0.25g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1749924-0.05g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1749924-2.5g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1749924-0.1g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1749924-5.0g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 5g |
$2981.0 | 2023-05-26 | ||
Enamine | EN300-1749924-0.5g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1749924-1g |
3-[3-(methylsulfanyl)phenoxy]piperidine |
2229018-42-0 | 1g |
$1029.0 | 2023-09-20 |
3-3-(methylsulfanyl)phenoxypiperidine 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
3-3-(methylsulfanyl)phenoxypiperidineに関する追加情報
Introduction to Compound with CAS No. 2229018-42-0 and Product Name: 3-3-(methylsulfanyl)phenoxypiperidine
The compound with the CAS number 2229018-42-0 and the product name 3-3-(methylsulfanyl)phenoxypiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a methylsulfanyl group, which is known for its ability to enhance binding affinity and selectivity in biological targets. This feature makes it particularly valuable for the design of novel therapeutic agents.
In the realm of medicinal chemistry, the 3-3-(methylsulfanyl)phenoxypiperidine scaffold has been extensively studied for its versatility in modulating various biological pathways. Recent research has highlighted its role in the development of compounds that exhibit potent activity against a range of therapeutic targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. The presence of the phenoxypiperidine moiety is particularly noteworthy, as it is known to contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have demonstrated that derivatives of 3-3-(methylsulfanyl)phenoxypiperidine can interact with specific neurotransmitter receptors, offering a promising avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier has been a key focus of research, as it is essential for effective central nervous system therapies.
The synthesis of 3-3-(methylsulfanyl)phenoxypiperidine involves a series of well-defined chemical reactions that highlight the ingenuity of modern synthetic organic chemistry. The process typically begins with the preparation of key intermediates, such as substituted phenols and piperidine derivatives, which are then coupled through transition-metal-catalyzed reactions. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution or other suitable methods, ensuring high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structural integrity.
From a pharmacological perspective, the 3-3-(methylsulfanyl)phenoxypiperidine scaffold exhibits several advantageous properties. Its molecular design allows for selective binding to target proteins, minimizing off-target effects and reducing potential side reactions. Additionally, the compound's ability to undergo metabolic transformations into active or inactive metabolites provides insights into its overall pharmacokinetic profile. These findings are crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
The compound's potential extends beyond neurological applications. Emerging research suggests that derivatives of 3-3-(methylsulfanyl)phenoxypiperidine may have utility in oncology, particularly in targeting pathways involved in cancer cell proliferation and survival. Preclinical studies have shown promising results in inhibiting key enzymes such as kinases, which are often overexpressed in tumor cells. This opens up new possibilities for developing targeted therapies that can complement existing treatment modalities.
In conclusion, the compound with CAS No. 2229018-42-0 and product name 3-3-(methylsulfanyl)phenoxypiperidine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a valuable candidate for further investigation in drug development. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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